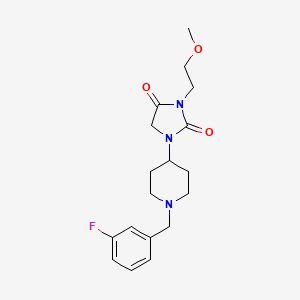
1-(1-(3-Fluorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(3-Fluorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, also known as FUBPBD, is a synthetic compound that belongs to the class of designer drugs. It has been categorized as a novel psychoactive substance due to its potential to produce mind-altering effects. The chemical structure of FUBPBD is similar to other synthetic cannabinoids and has been identified as an agonist of the cannabinoid receptors.
Scientific Research Applications
Anticancer Activity
Research by Kumar and Sharma (2022) on thiazolidine-2,4-dione derivatives highlighted their potential anticancer activity, particularly against the MCF-7 human breast cancer cell line. These compounds, characterized by their structural features, were found to inhibit the topoisomerase-I enzyme, essential for DNA replication and cell division in cancer cells (Kumar & Sharma, 2022).
Anti-Alzheimer's Agents
A study by Gupta et al. (2020) synthesized N-benzylated derivatives based on lead compound donepezil, a major drug for Alzheimer's disease management. These derivatives showed promising anti-Alzheimer's activity in both in-vivo and in-vitro models, suggesting potential for therapeutic applications in managing Alzheimer's disease (Gupta et al., 2020).
DNA Binding Studies
Shah et al. (2013) explored the DNA binding affinity of novel imidazolidine derivatives, revealing that these compounds possess comparable or even greater affinity than some clinically used anticancer drugs. This suggests their potential as effective anti-cancer drugs due to their strong interaction with DNA (Shah et al., 2013).
Hypoglycemic Activity
A study on imidazopyridine thiazolidine-2,4-diones by Oguchi et al. (2000) demonstrated these compounds' hypoglycemic activity in vitro and their effect on insulin-induced adipocyte differentiation. This indicates their potential use in managing diabetes through the modulation of insulin sensitivity (Oguchi et al., 2000).
properties
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3/c1-25-10-9-21-17(23)13-22(18(21)24)16-5-7-20(8-6-16)12-14-3-2-4-15(19)11-14/h2-4,11,16H,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVAGVDIEPESBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2554535.png)
![N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2554536.png)
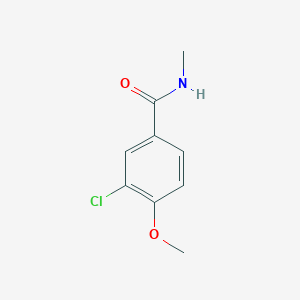
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2554543.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2554544.png)


![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2554548.png)
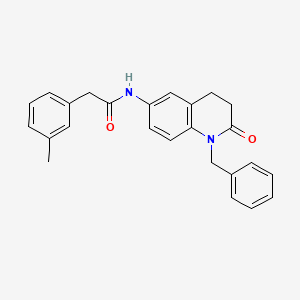
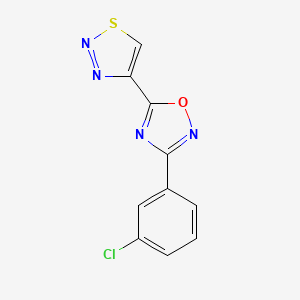
![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2554552.png)
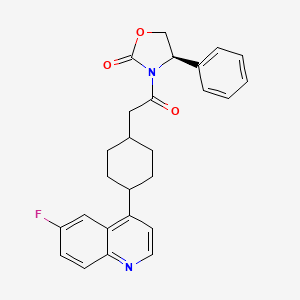
![1-(5-Chloro-2-methoxyphenyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2554554.png)
